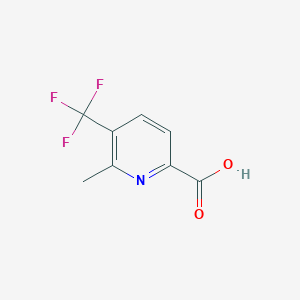

6-Methyl-5-(trifluoromethyl)picolinic acid

Vue d'ensemble

Description

6-Methyl-5-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring

Mécanisme D'action

Target of Action

The primary target of 6-Methyl-5-(trifluoromethyl)picolinic acid, also known as 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid, is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in the growth and development of plants by mediating the degradation of auxin transcriptional repressors .

Mode of Action

The compound interacts with its target, AFB5, more intensively than picloram, a well-known herbicide . This interaction leads to changes in the auxin signaling pathway, which in turn affects the growth and development of plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, a key biochemical pathway in plants . The auxin signaling pathway regulates various aspects of plant growth and development, including cell elongation, phototropism, and gravitropism .

Result of Action

The compound exhibits potent herbicidal activity. It inhibits the growth of Arabidopsis thaliana roots more effectively than the commercial herbicide halauxifen-methyl . This suggests that the compound could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .

Analyse Biochimique

Biochemical Properties

6-Methyl-5-(trifluoromethyl)picolinic acid plays a crucial role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with auxin-signaling F-box protein 5 (AFB5), a receptor involved in plant growth regulation . The interaction between this compound and AFB5 is characterized by molecular docking, which reveals a strong binding affinity. This interaction inhibits the normal function of AFB5, leading to altered growth patterns in plants.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In plant cells, it acts as a synthetic auxin herbicide, disrupting normal cell function. This disruption affects cell signaling pathways, particularly those involving auxin, a crucial plant hormone . The compound influences gene expression by altering the transcription of auxin-responsive genes, leading to stunted growth and development in plants. Additionally, it impacts cellular metabolism by interfering with metabolic pathways that are essential for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as AFB5, inhibiting their normal function . This binding interaction prevents the degradation of auxin-responsive transcription factors, leading to an accumulation of these factors and subsequent changes in gene expression. The compound also acts as an enzyme inhibitor, blocking the activity of enzymes involved in auxin metabolism, further disrupting cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with gradual degradation leading to a decrease in its herbicidal activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid cycle . The compound’s interaction with these enzymes can alter metabolic flux and metabolite levels, leading to disruptions in normal cellular metabolism. Additionally, it can be metabolized into various byproducts, which may have their own biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the localization and accumulation of the compound in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is often found in the cytoplasm and nucleus, where it can interact with target proteins and influence gene expression . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

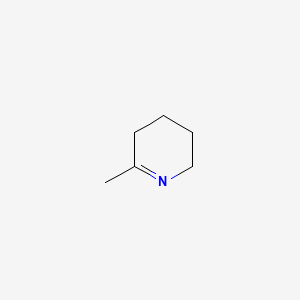

The synthesis of 6-Methyl-5-(trifluoromethyl)picolinic acid typically involves the introduction of the trifluoromethyl group and the methyl group onto the pyridine ring. One common method is the reaction of 2-methylpyridine with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce methylated derivatives .

Applications De Recherche Scientifique

6-Methyl-5-(trifluoromethyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic Acid: The parent compound, picolinic acid, lacks the methyl and trifluoromethyl groups but shares the pyridine carboxylic acid structure.

Nicotinic Acid:

Isonicotinic Acid: This compound has the carboxylic acid group at the 4-position of the pyridine ring.

Uniqueness

6-Methyl-5-(trifluoromethyl)picolinic acid is unique due to the presence of both the methyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Propriétés

IUPAC Name |

6-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-4-5(8(9,10)11)2-3-6(12-4)7(13)14/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYCHOMDGFGJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50739111 | |

| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855916-28-8 | |

| Record name | 6-Methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50739111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-](/img/structure/B6598290.png)

amine](/img/structure/B6598319.png)

![3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6598320.png)

![2-Methylbenzo[B]thiophene-6-carboxylic acid](/img/structure/B6598363.png)

![methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6598371.png)